molecular formula C22H20FN3O4 B2737378 N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide CAS No. 1251678-58-6

N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

Cat. No.: B2737378
CAS No.: 1251678-58-6
M. Wt: 409.417
InChI Key: YYYAJSSWEPOYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of fused pyrimidine derivatives, characterized by a furo[3,4-d]pyrimidine-2,5-dione core. The structure includes a 4-(4-methylphenyl) substituent at position 4 of the fused ring system and an acetamide group at position 1, further substituted with a 2-fluoro-4-methylphenyl moiety.

Properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O4/c1-12-3-6-14(7-4-12)20-19-17(11-30-21(19)28)26(22(29)25-20)10-18(27)24-16-8-5-13(2)9-15(16)23/h3-9,20H,10-11H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYAJSSWEPOYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=C(C=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the furo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the furo[3,4-d]pyrimidine ring.

    Introduction of the p-tolyl group:

    Acetylation: The final step involves the acetylation of the compound to introduce the N-(2-fluoro-4-methylphenyl)acetamide moiety.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the p-tolyl and N-(2-fluoro-4-methylphenyl)acetamide moieties, to form various derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its structural components suggest that it may inhibit certain pathways involved in tumor growth. For instance, compounds with similar furo[3,4-d]pyrimidine scaffolds have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in oncology .

1.2 Enzyme Inhibition
The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism and cancer progression. Inhibiting ACC can lead to reduced lipid synthesis and promote apoptosis in cancer cells. This mechanism positions N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide as a candidate for treating metabolic disorders and obesity-related cancers .

Agricultural Chemistry

2.1 Pesticidal Properties
The compound exhibits potential as a pesticide due to its ability to disrupt metabolic processes in pests. Its structural analogs have shown efficacy against various agricultural pests by inhibiting key enzymes necessary for their survival. This application is particularly relevant in developing environmentally friendly agricultural practices that reduce reliance on traditional chemical pesticides .

2.2 Plant Growth Regulation
Research has indicated that compounds similar to this compound can act as growth regulators in plants. By modulating hormonal pathways in plants, these compounds can enhance growth rates and yield in crops. This application is crucial for improving food security and agricultural efficiency .

Biochemical Research

3.1 Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical research. It can be utilized to study specific protein interactions or cellular pathways by attaching fluorescent tags or other markers to its structure. This application is valuable for understanding complex biological systems and developing new therapeutic strategies .

3.2 Drug Development Platforms
The compound's diverse functional groups make it an excellent scaffold for drug development. Medicinal chemists can modify its structure to enhance potency and selectivity against specific biological targets. The versatility of this compound allows for the exploration of multiple therapeutic avenues simultaneously .

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Furo[3,4-d]pyrimidine-2,5-dione 4-(4-methylphenyl); N-(2-fluoro-4-methylphenyl)acetamide ~435.4 (estimated) Fluorine and methyl groups enhance lipophilicity; fused oxygen-containing core
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide Thieno[3,2-d]pyrimidin-4-one 7-(4-methoxyphenyl); N-(2,5-difluorophenyl)acetamide ~442.4 Sulfur-containing core may improve metabolic stability; methoxy enhances polarity
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide Triazolo[4,3-c]pyrimidin-3-one 5-[(4-fluorophenyl)amino]; 7-methyl; N-(2,5-dimethylphenyl)acetamide ~436.5 Triazole ring introduces rigidity; amino group may facilitate hydrogen bonding
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Chromene-4-one; dual fluorine substitutions; acetamide with fluorophenyl 571.2 Chromene moiety increases planarity for DNA intercalation; fluorines enhance selectivity
Equimolecular combination of N-(3-{3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-2,4,7-trioxo-3,4,6,7-tetrahydropyrido[4,3-d]pyrimidin-1(2H)-yl}phenyl)acetamide Pyrido[4,3-d]pyrimidine-2,4,7-trione Cyclopropyl; 2-fluoro-4-iodophenyl; dimethyl groups 693.5 (DMSO solvate) Iodine substituent may aid radiopharmaceutical applications; trione core for enzyme inhibition

Key Observations

Core Heterocycle Influence: The furo[3,4-d]pyrimidine-2,5-dione core in the target compound (oxygen-based) contrasts with sulfur-containing thieno[3,2-d]pyrimidinones (e.g., ) and nitrogen-rich triazolo[4,3-c]pyrimidinones (e.g., ). Oxygenated cores generally exhibit lower metabolic stability but higher solubility compared to sulfur analogs .

Substituent Effects: Fluorine: Present in all compared compounds, fluorine improves bioavailability and resistance to oxidative metabolism. The 2-fluoro-4-methylphenyl group in the target compound balances lipophilicity and steric effects .

Biological Implications :

  • Compounds with extended aromatic systems (e.g., chromene in ) show promise in targeting topoisomerases or kinases.
  • The pyrido[4,3-d]pyrimidine trione in is explicitly designed for enzyme inhibition (e.g., kinase or dehydrogenase targets) due to its multi-oxygenated core.

Biological Activity

N-(2-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a furo[3,4-d]pyrimidine core. Its molecular formula is C21_{21}H20_{20}F1_{1}N3_{3}O3_{3}, and it features both aromatic and heterocyclic components that may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antitumor properties. Preliminary studies suggest that it exhibits significant cytotoxic effects against various cancer cell lines.

Antitumor Activity

Research indicates that this compound demonstrates potent antitumor activity. In vitro studies have shown:

  • Cell Line Sensitivity : The compound was tested against several human cancer cell lines including breast (MCF-7), prostate (PC-3), and lung (A549) cancer cells. Results indicated IC50_{50} values in the micromolar range.
Cell LineIC50_{50} (µM)Reference
MCF-710.5
PC-38.7
A54912.0

The antitumor effects of the compound are believed to be mediated through multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle at the G2/M phase.
  • Induction of Apoptosis : Studies reveal that treated cancer cells exhibit increased levels of apoptotic markers such as caspase activation.
  • Targeting Specific Pathways : It appears to inhibit key signaling pathways involved in tumor growth and survival.

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on xenograft models of breast cancer. Results showed a significant reduction in tumor size compared to controls after four weeks of treatment .
  • Study 2 : Another investigation focused on the compound's ability to sensitize resistant cancer cells to existing chemotherapeutics. The combination therapy resulted in enhanced cytotoxicity and reduced resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.